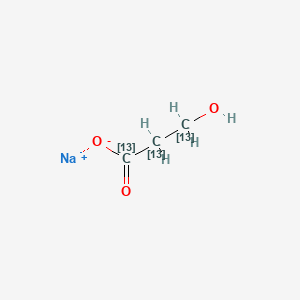

sodium;3-hydroxy(1,2,3-13C3)propanoate

Description

Role of Carbon-13-Labeled Compounds in Elucidating Biochemical Pathways

Carbon-13-labeled compounds serve as indispensable tools for mapping metabolic flux dynamics. By replacing natural abundance carbon atoms with stable isotopes, researchers can monitor substrate utilization through downstream reactions using techniques like liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). For sodium 3-hydroxy(1,2,3-¹³C₃)propanoate, the uniform labeling across all three carbons provides distinct mass spectral signatures that differentiate it from endogenous metabolites (Table 1).

Table 1: Comparative Advantages of Sodium 3-Hydroxy(1,2,3-¹³C₃)propanoate vs. Other ¹³C Tracers

The compound’s triply labeled structure enables simultaneous tracking of multiple carbon positions during enzymatic transformations. For example, in hepatic metabolism, the carboxyl group (C1) may enter the TCA cycle via succinyl-CoA, while the hydroxyl-bearing carbons (C2 and C3) contribute to gluconeogenic precursors. This multi-position labeling reduces ambiguity in interpreting mass isotopomer distributions compared to single-labeled analogs.

Advantages of Sodium 3-Hydroxy(1,2,3-¹³C₃)propanoate for Isotopic Tracing

Sodium 3-hydroxy(1,2,3-¹³C₃)propanoate exhibits three key properties that enhance its utility in metabolic studies:

- High Aqueous Solubility : The sodium salt formulation ensures rapid dissolution in biological buffers, facilitating uniform tracer delivery in cell culture and perfusion systems.

- Chemical Stability : Unlike keto acids or thioesters, the β-hydroxypropionate structure resists non-enzymatic decarboxylation, maintaining isotopic integrity during experiments.

- Versatile Detection Modality : The M+3 mass shift in labeled metabolites is easily distinguishable from natural abundance peaks, even in complex biological matrices (Figure 1).

Figure 1: Hypothetical Mass Spectrometry Profile of Sodium 3-Hydroxy(1,2,3-¹³C₃)propanoate-Derived Metabolites

Metabolite | Natural Abundance M+0 (%) | Labeled M+3 (%)

---------------------------------------------------------------

Propionyl-CoA | 98.9 | 1.1 → 99.8

Methylmalonyl-CoA| 97.2 | 2.8 → 97.5

Succinyl-CoA | 96.5 | 3.5 → 96.2

In Krebs cycle studies, this tracer helps resolve conflicting anaplerotic inputs by distinguishing glucose-derived acetyl-CoA from propionate-derived succinyl-CoA. For instance, when combined with uniformly labeled glucose (U-¹³C₆), the dual-tracer approach quantifies cross-talk between glycolysis and propionate metabolism in cancer cell lines.

Properties

Molecular Formula |

C3H5NaO3 |

|---|---|

Molecular Weight |

115.038 g/mol |

IUPAC Name |

sodium;3-hydroxy(1,2,3-13C3)propanoate |

InChI |

InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1; |

InChI Key |

AVXDKPABPXSLIZ-HCULJTSZSA-M |

Isomeric SMILES |

[13CH2]([13CH2]O)[13C](=O)[O-].[Na+] |

Canonical SMILES |

C(CO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Sodium;3-hydroxy(1,2,3-^13C_3)propanoate

General Synthetic Strategy

The synthesis of sodium;3-hydroxy(1,2,3-^13C_3)propanoate typically involves:

- Starting from ^13C-labeled haloacetates (e.g., ethyl bromo-[^13C2]acetate or 2-bromo-[^13C2]ethanol)

- Reaction with potassium ^13C-labeled cyanide (K^13CN) to introduce the nitrile group and extend the carbon chain

- Subsequent hydrolysis and oxidation steps to convert nitrile intermediates into the hydroxypropanoate structure

- Final neutralization with sodium hydroxide to yield the sodium salt form

This approach ensures that the ^13C labels are incorporated at all three carbon positions of the propanoate backbone.

Detailed Synthetic Routes

Synthesis via Ethyl Bromo-[^13C_2]acetate and K^13CN

- Step 1: Ethyl bromo-[^13C2]acetate is reacted with potassium cyanide labeled with ^13C (K^13CN) to form ethyl-2-[^13C3]cyanoacetate.

- Step 2: Oxidation of ethyl-2-[^13C3]cyanoacetate is performed using platinum oxide (PtO2) catalyst to yield ethyl 3-amino-[^13C_3]propionate.

- Step 3: Treatment of the amino ester with sodium nitrite under acidic conditions converts the amino group to a hydroxyl group, producing 3-hydroxy-[^13C_3]propionic acid lactone.

- Step 4: Hydrolysis of the lactone with sodium hydroxide (1.1 equivalents) at 80°C for 1 hour yields the sodium salt of 3-hydroxy-[1,2,3-^13C_3]propanoate.

- ^1H-NMR (D2O, 400 MHz): Signals at 3.65 ppm (ddt, 2H, -^13CH2OH) and 2.32 ppm (ddt, 2H, -^13CH_2-).

- ^13C-NMR (D2O, 100 MHz): Peaks at 180.3 ppm (carbonyl, ^13COO), 59.8 ppm (hydroxymethyl carbon, ^13CH2OH), and 40.2 ppm (methylene carbon, ^13CH_2-).

This method yields a high-purity labeled compound confirmed by gas chromatography-mass spectrometry (GC-MS) and NMR analysis.

Alternative Route Using 2-Bromo-[^13C_2]ethanol

- React 2-bromo-[^13C_2]ethanol with K^13CN to form 3-hydroxy-[1-^13C]propanenitrile.

- Alkaline hydrolysis of the nitrile intermediate followed by acidification and extraction yields 3-hydroxy-[1-^13C_3]propionic acid lactone.

- Hydrolysis of the lactone with NaOH produces sodium;3-hydroxy(1,2,3-^13C_3)propanoate.

NMR data for this compound show:

Preparation of Labeled Precursors

The synthesis of the labeled bromoacetates and cyanides is crucial for the overall preparation:

- Ethyl 2-bromo-[^13C3]propionate can be prepared by bromination of ^13C3-labeled propionic acid esters with thionyl chloride and bromine, followed by esterification with ethanol.

- Potassium phthalimide substitution on ethyl 2-bromo-[^13C_3]propionate yields intermediates that can be converted into labeled amino acids or hydroxy acids.

- Hydrolysis under acidic conditions (e.g., reflux with 6 N HCl) affords labeled amino acid hydrochlorides or hydroxy acid salts.

Analytical Data and Research Outcomes

Purity and Structural Confirmation

- Purity of the synthesized sodium;3-hydroxy(1,2,3-^13C_3)propanoate is confirmed by GC-MS and NMR spectroscopy.

- The isotopic enrichment is typically 99% ^13C at all three carbon positions.

- NMR spectra provide detailed chemical shift assignments for both proton and carbon nuclei, confirming the incorporation and position of the ^13C labels.

Application in Metabolic Studies

- The labeled compound is used in tracing metabolic pathways involving propionate metabolism, such as disorders of propionyl-CoA metabolism.

- Time-course studies using ^13C_3-labeled sodium propionate demonstrate its incorporation into metabolic intermediates and downstream metabolites in biological systems.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes/Characterization |

|---|---|---|---|---|

| 1 | Ethyl bromo-[^13C_2]acetate | K^13CN, reflux | Ethyl-2-[^13C_3]cyanoacetate | Cyanide substitution |

| 2 | Ethyl-2-[^13C_3]cyanoacetate | PtO_2 oxidation | Ethyl 3-amino-[^13C_3]propionate | Catalytic hydrogenation |

| 3 | Ethyl 3-amino-[^13C_3]propionate | Sodium nitrite, acidification | 3-hydroxy-[^13C_3]propionic acid lactone | Diazotization to hydroxyl group |

| 4 | 3-hydroxy-[^13C_3]propionic acid lactone | NaOH hydrolysis, 80°C, 1 h | Sodium;3-hydroxy(1,2,3-^13C_3)propanoate | Sodium salt form, confirmed by NMR & GC-MS |

Chemical Reactions Analysis

Types of Reactions: Sodium;3-hydroxy(1,2,3-13C3)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from these reactions include different derivatives of the original compound, such as esters and amides, depending on the specific reagents and conditions used.

Scientific Research Applications

Sodium;3-hydroxy(1,2,3-13C3)propanoate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tracer in metabolic studies due to its stable isotope labeling . In biology, it helps in understanding cellular metabolism and energy production. In medicine, it is used in studies related to muscle and blood activity during rigorous physical activity . In industry, it is used in the production of various chemicals and as a preservative .

Mechanism of Action

The mechanism of action of sodium;3-hydroxy(1,2,3-13C3)propanoate involves its role in anaerobic glycolysis. It acts as an intermediate in the conversion of glucose to lactate, which is then used by cells for energy production . The molecular targets include enzymes involved in glycolysis, such as lactate dehydrogenase .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Functional Groups | Isotopic Labeling | Key Use |

|---|---|---|---|

| Sodium 3-hydroxy(¹³C₃)propanoate | -COO⁻Na⁺, -OH at C3 | ¹³C (1,2,3) | NMR spectroscopy, metabolic studies |

| Sodium 3-hydroxypropane-3-sulphonate | -SO₃⁻Na⁺, -OH at C3 | None | Structural chemistry research |

3-Hydroxy Flavanols (e.g., Flavan-3-ols)

These plant-derived compounds share a 3-hydroxyl group but have a flavone backbone rather than a propanoate structure. Key contrasts include:

- Biological Activity: Flavan-3-ols act as antioxidants and anti-inflammatory agents, with dietary sources like apples and mangoes. Sodium 3-hydroxy(¹³C₃)propanoate lacks direct biological activity but serves as a research tool .

- Saturation: Flavan-3-ols are unsaturated (C2–C3 double bond absent), whereas the propanoate derivative is fully saturated .

Propanoate Esters (e.g., Neryl Propanoate)

Esters like neryl propanoate (C₁₃H₂₂O₂) are structurally distinct due to their esterified hydroxyl groups:

- Reactivity: The sodium salt form of 3-hydroxypropanoate enhances water solubility, whereas esters are lipophilic, favoring applications in fragrances or antimicrobial coatings .

- Analytical Utility: The ¹³C labeling in sodium 3-hydroxypropanoate aids in quantitative NMR, while esters are often analyzed via QSAR models for predicting microbial inhibition .

Table 2: Functional and Isotopic Differences

| Compound | Solubility | Isotopic Labeling | Primary Research Application |

|---|---|---|---|

| Sodium 3-hydroxy(¹³C₃)propanoate | High (aqueous) | ¹³C (1,2,3) | Metabolic pathway tracing |

| Neryl propanoate | Low (organic) | None | Antimicrobial activity screening |

Deuterated NMR Standards (e.g., Sodium 2,2,3,3-d₄-Propanoate)

These compounds serve analogous roles in NMR but differ in isotopic labeling:

- Deuterium vs. ¹³C : Deuterated standards simplify ¹H-NMR spectra by reducing proton signals, while ¹³C-labeled compounds enhance ¹³C-NMR sensitivity .

- Coupling Constants: The ¹³C labeling in sodium 3-hydroxypropanoate provides direct insights into carbon connectivity, critical for elucidating complex biomolecular structures .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the structural integrity and isotopic purity of sodium;3-hydroxy(1,2,3-13C3)propanoate?

- Methodological Answer :

- 13C NMR Spectroscopy : Compare the δ values of carbon atoms (1,2,3-13C3) with unlabeled analogs. For example, the 13C-labeled carbons will exhibit distinct splitting patterns due to isotopic coupling .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+) at m/z 99.0383 (calculated for C3H5NaO2 with 13C3 substitution) to confirm isotopic enrichment .

- Isotopic Ratio Mass Spectrometry (IRMS) : Quantify the 13C/12C ratio to ensure >99% isotopic purity, critical for metabolic flux studies .

Q. How can this compound be synthesized with high isotopic fidelity?

- Methodological Answer :

- Synthetic Route : Start with 13C-labeled precursors (e.g., 13C3-propanoic acid). React with sodium hydroxide under controlled pH (7–9) to form the sodium salt. Use NaOAc (sodium acetate) as a catalyst to optimize yield, as described for similar carboxylate syntheses .

- Purification : Employ ion-exchange chromatography to remove unreacted precursors. Validate purity via reversed-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can isotopic dilution effects be minimized when using this compound in tracer studies?

- Methodological Answer :

- Pre-experiment Calibration : Quantify natural abundance 13C in the biological system (e.g., cell culture media) using GC-MS to establish baseline correction factors.

- Dosing Strategy : Use a saturating isotopic enrichment (>98%) to reduce dilution from endogenous unlabeled pools. Adjust concentration dynamically based on real-time LC-MS/MS monitoring of intracellular metabolites .

Q. What experimental design considerations are critical for metabolic flux analysis (MFA) using this compound?

- Methodological Answer :

- Pulse-Chase Protocol : Administer 13C-labeled compound at a defined timepoint, followed by rapid quenching (e.g., liquid nitrogen) to arrest metabolic activity.

- Sampling Intervals : Collect samples at short intervals (e.g., 0, 5, 15, 30 mins) to capture dynamic labeling patterns in central carbon metabolism.

- Data Integration : Combine isotopomer distributions (from 13C-NMR or LC-MS) with computational modeling (e.g., INCA software) to infer flux rates .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Testing : Prepare buffered solutions (pH 2–10) and monitor degradation via UV-Vis spectroscopy at 240 nm (carboxylate absorbance).

- Kinetic Analysis : At pH < 4, esterification or lactonization may occur. Stabilize with 10 mM phosphate buffer (pH 7.4) and store at −80°C to prevent hydrolysis .

Key Methodological Insights

- Synthesis : Prioritize NaOAc-catalyzed reactions for carboxylate formation to avoid side reactions .

- Analysis : Cross-validate 13C-NMR and IRMS data to resolve ambiguities in isotopic distribution .

- Application : In MFA, combine dynamic labeling with computational modeling to account for compartmentalized metabolic pools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.